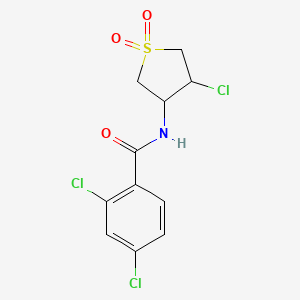![molecular formula C19H19Cl2NO5 B14947859 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B14947859.png)
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C19H19Cl2NO5. It is characterized by the presence of a dichlorobenzoyl group, an ethoxy group, and a methoxy group attached to a propanoic acid backbone
Vorbereitungsmethoden
The synthesis of 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the dichlorobenzoyl intermediate: This step involves the reaction of 2,4-dichlorobenzoic acid with a suitable amine to form the dichlorobenzoyl amide.
Introduction of the ethoxy and methoxy groups:
Formation of the propanoic acid backbone:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The ethoxy and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid include:
3-[(2,4-Dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid: This compound lacks the ethoxy group, which may affect its chemical properties and biological activities.
3-[(2,4-Dichlorobenzoyl)amino]propanoic acid: This compound lacks both the ethoxy and methoxy groups, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C19H19Cl2NO5 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
3-[(2,4-dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H19Cl2NO5/c1-3-27-16-7-4-11(8-17(16)26-2)15(10-18(23)24)22-19(25)13-6-5-12(20)9-14(13)21/h4-9,15H,3,10H2,1-2H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
AZTUWDVOZCBTGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14947785.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-methyl-5-(propan-2-yl)phenyl}-4-nitrobenzamide](/img/structure/B14947793.png)


![2-methyl-N-(2-methylphenyl)-5-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B14947815.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-[4-(hexyloxy)phenyl]acetamide](/img/structure/B14947820.png)
![(2Z)-N-(3-ethoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947822.png)
![N-(2-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947833.png)
![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B14947836.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14947844.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
